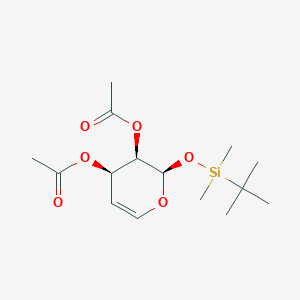

(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of glycosidic bonds and other carbohydrate-related transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The diacetate groups are introduced using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the dihydropyran ring or the acetate groups, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of various esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like methanol or ethanol can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include lactones, alcohols, and various esters or ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability and reactivity make it a valuable tool for protecting hydroxyl groups during multi-step synthetic processes.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving glycosidic bonds. It serves as a model substrate for investigating the mechanisms of glycosyltransferases and other carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, the compound is explored for its potential in drug development, particularly in the design of prodrugs and other bioactive molecules. Its ability to protect hydroxyl groups while allowing for selective deprotection makes it useful in the synthesis of complex drug candidates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role as a protecting group in various synthetic processes enhances the efficiency and selectivity of industrial-scale reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of subsequent transformations. The diacetate groups can be selectively removed under mild conditions, allowing for the controlled release of the protected hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

- (2R,3R,4R)-2-((tert-Butyldiphenylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate

- (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl dibenzoate

- (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl ditosylate

Uniqueness

The uniqueness of (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate lies in its combination of the tert-butyldimethylsilyl protecting group and diacetate functionalities. This combination provides a balance of stability and reactivity, making it particularly useful in complex synthetic processes. The tert-butyldimethylsilyl group offers steric protection, while the diacetate groups allow for selective deprotection under mild conditions, enhancing the versatility of this compound in various applications.

Biological Activity

The compound (2R,3R,4R)-2-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran-3,4-diyl diacetate (CAS No. 132891-79-3) is a derivative of 3,4-dihydro-2H-pyran that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is C20H40O5Si2, with a molecular weight of 416.70 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C20H40O5Si2 |

| Molecular Weight | 416.70 g/mol |

| CAS Number | 132891-79-3 |

| Purity | Varies by batch |

| Storage Conditions | Sealed at 2-8°C |

Research indicates that compounds similar to (2R,3R,4R)-2-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran have been studied for their interactions with adenosine receptors. In particular, the stimulation of A2A and A3 receptor subtypes has been shown to mediate anti-inflammatory actions, suggesting that this compound may exhibit similar properties .

Pharmacological Studies

A study on related dihydropyran derivatives demonstrated significant affinity for A2A and A3 receptors. The compound exhibited anti-inflammatory effects in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Anti-inflammatory Activity :

- In a controlled study involving animal models, administration of the compound resulted in reduced inflammatory markers compared to control groups. The results highlighted its potential as an anti-inflammatory agent.

- Cytotoxicity Testing :

Research Findings

Recent studies have focused on the synthesis of (2R,3R,4R)-2-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-pyran derivatives and their biological evaluations. These derivatives have been shown to possess:

Properties

Molecular Formula |

C15H26O6Si |

|---|---|

Molecular Weight |

330.45 g/mol |

IUPAC Name |

[(2R,3R,4R)-3-acetyloxy-2-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |

InChI |

InChI=1S/C15H26O6Si/c1-10(16)19-12-8-9-18-14(13(12)20-11(2)17)21-22(6,7)15(3,4)5/h8-9,12-14H,1-7H3/t12-,13-,14-/m1/s1 |

InChI Key |

BWLDPPWQCSIYED-MGPQQGTHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC(=O)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.